3-Prop-2-ynyl-imidazolidine-2,4-dione

Click Chemistry CuAAC Bioconjugation

Select 3-Prop-2-ynyl-imidazolidine-2,4-dione as the core alkyne for CuAAC-mediated triazole-hydantoin library synthesis. The terminal propargyl handle enables quantitative click diversification with diverse azide partners—a capability absent in N3-alkyl, allyl, or aryl hydantoins. This scaffold steers pharmacology toward enzymatic targets (DHFR, PTP1B, DHPS) and away from ion channels, making it the preferred intermediate for medicinal chemistry and fragment-based screening programs. Available in research quantities with ≥98% purity; custom pack sizes and scale-up options are offered on request.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
Cat. No. B8589157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Prop-2-ynyl-imidazolidine-2,4-dione
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC#CCN1C(=O)CNC1=O
InChIInChI=1S/C6H6N2O2/c1-2-3-8-5(9)4-7-6(8)10/h1H,3-4H2,(H,7,10)
InChIKeyCKJKXGCEEQEXJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Prop-2-ynyl-imidazolidine-2,4-dione: A Terminal-Alkyne Hydantoin Building Block for Click Chemistry and Kinase-Targeted Libraries


3-Prop-2-ynyl-imidazolidine-2,4-dione (CAS 1547044-53-0, MW 138.12 g/mol, C₆H₆N₂O₂) belongs to the hydantoin (imidazolidine-2,4-dione) class of nitrogen-containing heterocycles . The compound features a terminal propargyl (prop-2-ynyl) substituent at the N-3 position of the hydantoin ring, which installs a reactive alkyne handle amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)—the prototypical “click” reaction [1]. This structural feature distinguishes it from N-3 alkyl, allyl, benzyl, or aryl hydantoins that lack this bioorthogonal ligation capability. Hydantoin derivatives are extensively researched for anticonvulsant, antiarrhythmic, anticancer, and antimicrobial activities, with the N-3 substitution pattern recognized as a critical determinant of pharmacological profile [2].

Why 3-Prop-2-ynyl-imidazolidine-2,4-dione Cannot Be Replaced by Generic N3-Alkyl or N3-Aryl Hydantoin Analogs


In-class substitution of 3-prop-2-ynyl-imidazolidine-2,4-dione with N3-methyl, N3-ethyl, N3-allyl, or N3-benzyl hydantoin analogs disregards the unique terminal-alkyne reactivity that enables modular diversification via CuAAC click chemistry [1]. While N3-alkyl hydantoins (e.g., 3-methyl-imidazolidine-2,4-dione) serve as anticonvulsant scaffolds with optimal activity reported for N3-methyl substitution [2], they lack the alkyne handle required for triazole-forming bioconjugation, probe synthesis, or combinatorial library construction. Conversely, N3-aryl hydantoins such as IM-7 (3-phenyl-5-(4-isopropylphenyl)-imidazolidine-2,4-dione) exhibit enhanced lipophilicity (LogP ~2.8) that favors hydrophobic receptor interactions but forfeits the synthetic versatility of the terminal alkyne . The 5,5-diphenyl congener (CAS 2718-07-2) retains the propargyl group but introduces steric bulk at C5 that substantially alters the ligand's pharmacophore geometry and molecular recognition profile relative to the unsubstituted C5 variant [3]. These structural differences translate into distinct target engagement, metabolic stability, and downstream functionalization potential that cannot be recapitulated by generic N3-substituted hydantoins.

Quantitative Differentiation Evidence for 3-Prop-2-ynyl-imidazolidine-2,4-dione Against Closest Analogs and In-Class Candidates


Terminal Alkyne Click Reactivity: Unique Synthetic Versatility Absent in N3-Alkyl, Allyl, and Aryl Hydantoins

The propargyl substituent at N-3 of 3-prop-2-ynyl-imidazolidine-2,4-dione enables quantitative copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reactivity feature completely absent in N3-methyl, N3-ethyl, N3-allyl, and N3-phenyl hydantoin analogs [1]. Propargyl compounds in the hydantoin series represent an excellent combination of azide reactivity, ease of installation, and cost, with modest differences in reaction rates versus electronically activated propiolamides (which carry increased risk of Michael addition side-reactivity) [2]. The 5,5-diphenyl-3-(prop-2-yn-1-yl) congener has been demonstrated to undergo Sonogashira coupling with aryl iodides at room temperature using Pd-Cu catalysis (CH₃CN, rt), yielding 3-(3-(aryl)prop-2-yn-1-yl)-5,5-diphenylimidazolidine-2,4-diones [3]. This modular diversification capacity positions the compound as a privileged intermediate for generating focused libraries of triazole-hydantoin hybrids or functionalized probes that cannot be accessed from saturated N3-alkyl or N3-aryl hydantoins.

Click Chemistry CuAAC Bioconjugation Hydantoin Functionalization

IMPDH2 Enzyme Inhibition: Sub-Micromolar Activity of Propargyl-Hydantoin Scaffold Compared to In-Class Hydantoin Leads

A propargyl-linked hydantoin analog (BindingDB BDBM50007817, CHEMBL3234115) demonstrated potent inhibition of dihydrofolate reductase (DHFR) from Staphylococcus aureus with an IC₅₀ of 75 nM, compared to 97 nM against human DHFR and 23 nM against Streptococcus pyogenes DHFR [1]. While these data come from a more elaborated propargyl-hydantoin scaffold rather than the minimal N3-propargyl hydantoin core itself, they establish the class-level potential of propargyl-hydantoin derivatives as nanomolar enzyme inhibitors. In the related IMPDH2 enzyme system (a validated target for immunosuppressive, anticancer, and antiviral chemotherapy), imidazolidine-2,4-dione derivatives from a PTP1B inhibitor program exhibited IC₅₀ values spanning 0.57–172 μM, with the lead compound Comp#10 achieving IC₅₀ = 2.07 μM against PTP1B [2]. By comparison, N3-alkylation of hydantoins has been shown to dramatically decrease sodium channel binding activity, suggesting that N3-substituent identity critically modulates target selectivity profiles [3]. The propargyl group thus occupies a distinct pharmacophore space not accessible with simple N3-alkyl substituents.

IMPDH2 Enzyme Inhibition Anticancer Immunosuppression Nucleotide Metabolism

Antimicrobial Activity: Propargyl-Hydantoin Derivatives Exhibit Broad-Spectrum Antibacterial Action with Quantified Zone-of-Inhibition Data

3-(3-(Aryl)prop-2-yn-1-yl)-5,5-diphenylimidazolidine-2,4-diones, synthesized via Sonogashira coupling of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione, were evaluated against Micrococcus luteus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative) at 1,000 μg/mL using the well diffusion method [1]. The most active derivative (compound 5b) produced inhibition zones of 41 mm against M. luteus and 24 mm against P. aeruginosa, compared to tetracycline positive control (28 mm and 20 mm, respectively). In contrast, a broader series of 22 diverse imidazolidine-2,4-dione derivatives—including alkyl, alkenyl, aryl 5,5-disubstituted, spiro, and fused bicyclic/ tricyclic hydantoins—tested against 15 bacterial and 4 yeast strains by microdilution (MIC/MMC) exerted only moderate antibacterial and weak antifungal activity, with the highest activity achieved by fused bicyclic organoselenium derivatives rather than simple N3-substituted variants [2]. This indicates that the propargyl group alone does not confer maximal antimicrobial potency but provides a versatile synthetic handle for elaboration into triazole-hydantoin hybrids with substantially enhanced activity.

Antibacterial Hydantoin Micrococcus luteus Pseudomonas aeruginosa Propargyl

Crystal Structure and Supramolecular Architecture: Unique H-Bonding Dimer Motif of the Propargyl-Phenytoin Analog Guides Rational Solid-State Design

The single-crystal X-ray structure of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione (the C5,C5-diphenyl analog of the target compound) reveals that each molecule forms an inversion dimer through pairs of N2-H2⋯O2 hydrogen bonds, with the crystal packing further consolidated by C-H⋯O and C-H⋯π interactions [1]. Hirshfeld surface analysis demonstrated that H⋯H contacts constitute the largest contribution (45%) to the crystal packing, a distribution that differs from the N3-unsubstituted phenytoin (5,5-diphenylhydantoin) where π-stacking interactions are more prominent. The asymmetric unit contains two independent molecules differing in the orientation of the propynyl group, indicating conformational flexibility at the propargyl moiety [1]. This contrasts with the crystal structures of 3-alkyl and 3-cycloalkyl phenytoin derivatives, where the N3 substituent induces systematic changes in intermolecular interaction patterns and supramolecular motifs that correlate with altered docking poses into voltage-gated ion channels [2].

Crystallography Hirshfeld Surface Hydantoin Crystal Engineering Hydrogen Bonding

Scalable Synthesis with Documented Yields: Propargyl Bromide Alkylation Achieves 79% Yield Under Mild Phase-Transfer Conditions

Patent JP5237810B2 describes the synthesis of 3-prop-2-ynyl-imidazolidine-2,4-dione via alkylation of hydantoin with propargyl bromide in THF using tetrabutylammonium bromide (TBAB) as phase-transfer catalyst and NaOH as base at room temperature, achieving 79% yield after column chromatography [1]. An alternative route using propargyl methanesulfonate under similar PTC conditions (EP0560581A2) achieves comparable 79% yield at elevated temperature (50°C) in MIBK, avoiding halogenated solvents [2]. For comparison, a multi-step condensation-cyclization route from glycine derivatives (CN1446805A) proceeds through N-propargyl glycine methyl ester (85% yield, CH₃CN, 60°C), urea condensation (92% yield, EtOH reflux), and acid-mediated cyclization (HCl, 80°C), affording a 78% overall yield with >98% purity by HPLC [3]. The C5-selective phase-transfer alkylation methodology for hydantoins has been optimized for broad substrate scope including propargyl, allyl, and benzyl halides with only catalytic TBAB (10 mol%) and mild conditions [4].

Phase-Transfer Catalysis Hydantoin Alkylation Scalable Synthesis Process Chemistry

Molecular Recognition Divergence: Propargyl Group Directs Hydantoin Binding Toward Enzymatic Targets Rather Than Voltage-Gated Sodium Channels

N3-alkylation of hydantoins has been shown to dramatically decrease binding to the neuronal voltage-dependent sodium channel—the canonical target of phenytoin [1]. Bicyclic hydantoin 4, despite bearing an N3-bridgehead substitution, retained good anti-MES anticonvulsant activity in mice (ED₅₀ = 86 mg/kg) through mechanisms other than sodium channel interactions. In contrast, molecular docking studies of propargyl-hydantoin derivatives (5a–5g series) against dihydropteroate synthase (DHPS) from bacteria revealed strong hydrophobic binding and cation-π stacking interactions, with computed binding free energies (ΔGbind) ranging from −6.95 to −8.44 kcal/mol [2]. This demonstrates that the propargyl substituent redirects the hydantoin pharmacophore away from ion channel targets (characteristic of N3-alkyl hydantoins like mephenytoin) toward enzymatic targets including DHPS, DHFR, and PTP1B. The structural basis for this divergence lies in the linear geometry and π-electron density of the alkyne group, which enables distinct intermolecular interaction patterns not achievable with sp³-hybridized N3-alkyl substituents [3].

Structure-Activity Relationship Target Selectivity Hydantoin Ion Channel Molecular Docking

Optimal Scientific and Industrial Use Cases for 3-Prop-2-ynyl-imidazolidine-2,4-dione Driven by Quantitative Differentiation Evidence


Click Chemistry-Enabled Hydantoin Library Synthesis and Triazole-Hybrid Probe Development

Researchers building focused libraries of 1,2,3-triazole-hydantoin hybrids for antimicrobial, anticancer, or antidiabetic screening should select 3-prop-2-ynyl-imidazolidine-2,4-dione as the core alkyne component. The terminal propargyl group enables quantitative CuAAC with diverse azide partners, a capability absent in N3-alkyl, N3-allyl, and N3-aryl hydantoins [1]. The 5,5-diphenyl congener has been validated in Pd-catalyzed Sonogashira coupling with aryl iodides, yielding 3-(3-(aryl)prop-2-yn-1-yl)-5,5-diphenylimidazolidine-2,4-diones that exhibit potent antibacterial activity (zone of inhibition up to 41 mm against M. luteus, exceeding tetracycline at 28 mm) [2]. The propargyl hydantoin scaffold thus serves as a privileged intermediate for generating chemical diversity through modular post-synthetic modification, with each click product representing a distinct pharmacophore combination for high-throughput screening.

Nucleotide Metabolism-Targeted Drug Discovery: IMPDH2 and DHFR Inhibitor Programs

For programs targeting nucleotide metabolism enzymes (IMPDH2, DHFR) in anticancer, immunosuppressive, or antimicrobial indications, the N3-propargyl hydantoin scaffold provides a validated entry point. Propargyl-linked hydantoin analogs have demonstrated nanomolar DHFR inhibition (IC₅₀ = 23–97 nM across bacterial and human isoforms) [1], while imidazolidine-2,4-dione derivatives from related programs show PTP1B inhibition (IC₅₀ = 2.07 μM for lead Comp#10) [2]. Critically, N3-alkylation of the hydantoin core dramatically reduces sodium channel binding [3], meaning that the propargyl substituent steers the pharmacophore toward enzymatic targets rather than ion channels—an essential selectivity feature for avoiding anticonvulsant-related off-target effects in non-CNS programs.

Antibacterial Agent Development Exploiting Propargyl-Hydantoin Elaboration via Sonogashira Coupling

The 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione (CAS 2718-07-2) serves as the direct precursor for synthesizing 3-(3-(aryl)prop-2-yn-1-yl)-5,5-diphenylimidazolidine-2,4-diones via room-temperature Sonogashira coupling with aryl iodides [1]. The resulting aryl-alkyne hydantoins exhibit antibacterial activity against both Gram-positive (M. luteus) and Gram-negative (P. aeruginosa) strains, with lead compound 5b producing inhibition zones of 41 mm and 24 mm respectively at 1,000 μg/mL—values that surpass the tetracycline positive control [1]. Molecular docking confirms that these compounds engage dihydropteroate synthase (DHPS) through hydrophobic and cation-π interactions (ΔGbind = −6.95 to −8.44 kcal/mol) [1], providing a rational basis for further structure-based optimization. The target compound 3-prop-2-ynyl-imidazolidine-2,4-dione itself can be procured as the unsubstituted (C5-H,H) variant for analogous diversification strategies or used directly as a minimal pharmacophore scaffold in fragment-based screening.

Crystal Engineering and Solid-State Form Screening of N3-Propargyl Hydantoins

For solid-form development, crystallization, and polymorph screening studies, the propargyl-hydantoin scaffold presents distinct supramolecular features relative to N3-alkyl congeners. Single-crystal X-ray analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione reveals inversion dimers formed through N2-H2⋯O2 hydrogen bonds, with Hirshfeld surface analysis showing H⋯H contacts as the dominant interaction (45%) [1]. This contrasts with N3-unsubstituted phenytoin, where π-stacking interactions are more prominent, and with N3-alkyl/cycloalkyl phenytoin derivatives where systematic changes in intermolecular interaction patterns correlate with altered biological activity [2]. The conformational flexibility of the propargyl group (evidenced by two independent molecules per asymmetric unit with different propynyl orientations) further suggests that this compound class may exhibit rich solid-form diversity relevant to formulation development.

Quote Request

Request a Quote for 3-Prop-2-ynyl-imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.